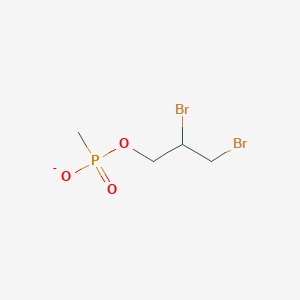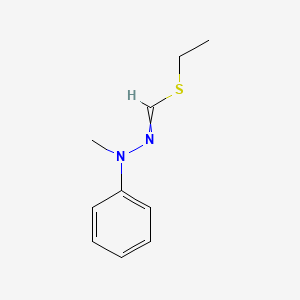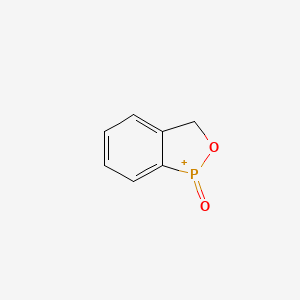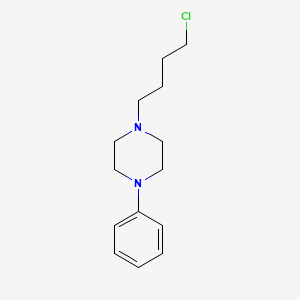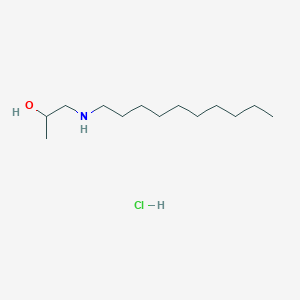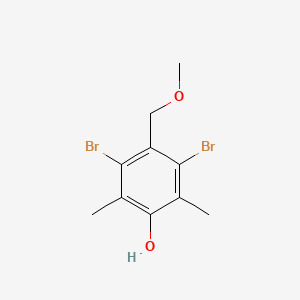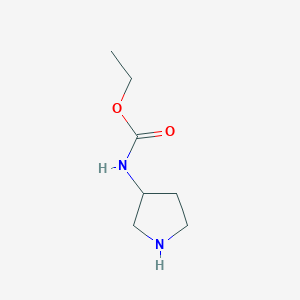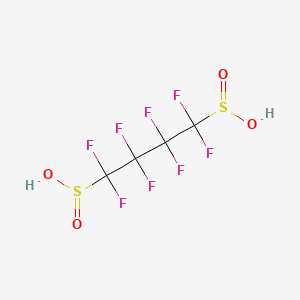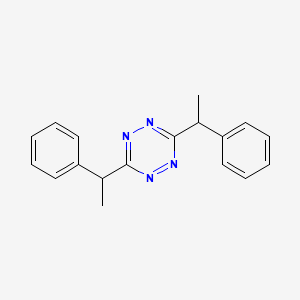
3,6-Bis(1-phenylethyl)-1,2,4,5-tetrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,6-Bis(1-phenylethyl)-1,2,4,5-tetrazine is a heterocyclic compound that belongs to the tetrazine family. Tetrazines are known for their unique chemical properties and potential applications in various fields, including materials science, medicinal chemistry, and organic synthesis. The compound’s structure consists of a tetrazine ring substituted with two 1-phenylethyl groups at the 3 and 6 positions, which imparts specific chemical and physical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Bis(1-phenylethyl)-1,2,4,5-tetrazine typically involves the reaction of amidinium chlorides with hydrazine hydrate. The amidinium chlorides are converted into mixtures of meso- and racemic dihydrotetrazines, which are then oxidized to form the desired tetrazine compound . Fractional crystallization is often used to purify the final product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve higher yields and purity.
Análisis De Reacciones Químicas
Types of Reactions
3,6-Bis(1-phenylethyl)-1,2,4,5-tetrazine undergoes various chemical reactions, including:
Oxidation: The dihydrotetrazine intermediates are readily oxidized to form the tetrazine compound.
Reduction: Tetrazines can be reduced to their corresponding dihydrotetrazines under specific conditions.
Substitution: The phenylethyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracetic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed in substitution reactions.
Major Products
The major products formed from these reactions include various substituted tetrazines and dihydrotetrazines, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
3,6-Bis(1-phenylethyl)-1,2,4,5-tetrazine has several scientific research applications:
Biology: Tetrazines are explored for their potential use in bioorthogonal chemistry, where they can selectively react with specific biomolecules without interfering with biological processes.
Medicine: Research is ongoing to investigate the potential therapeutic applications of tetrazine derivatives, including their use as anticancer agents and in drug delivery systems.
Industry: Tetrazines are used in the development of advanced materials, such as polymers and explosives, due to their high nitrogen content and energetic properties.
Mecanismo De Acción
The mechanism of action of 3,6-Bis(1-phenylethyl)-1,2,4,5-tetrazine involves its ability to undergo specific chemical reactions that can be harnessed for various applications. In bioorthogonal chemistry, for example, tetrazines react with trans-cyclooctenes in a rapid and selective manner, forming stable adducts. This reaction is utilized in labeling and imaging studies, where the tetrazine moiety can be attached to biomolecules and detected using fluorescence or other techniques.
Comparación Con Compuestos Similares
Similar Compounds
3,6-Bis(1-hydroxy-1-phenylethyl)-1,2,4,5-tetrazine: Similar in structure but with hydroxyl groups instead of phenylethyl groups.
3,6-Bis(1-phenylpropyl)-1,2,4,5-tetrazine: Differing by the length of the alkyl chain attached to the phenyl group.
Uniqueness
3,6-Bis(1-phenylethyl)-1,2,4,5-tetrazine is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specialized applications in organic synthesis and materials science.
Propiedades
Número CAS |
117594-54-4 |
|---|---|
Fórmula molecular |
C18H18N4 |
Peso molecular |
290.4 g/mol |
Nombre IUPAC |
3,6-bis(1-phenylethyl)-1,2,4,5-tetrazine |
InChI |
InChI=1S/C18H18N4/c1-13(15-9-5-3-6-10-15)17-19-21-18(22-20-17)14(2)16-11-7-4-8-12-16/h3-14H,1-2H3 |
Clave InChI |
SKBXDPHWWXPHSO-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=CC=CC=C1)C2=NN=C(N=N2)C(C)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


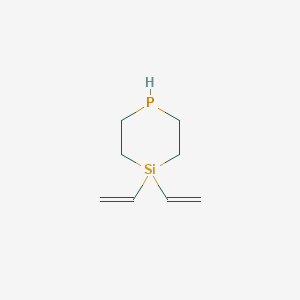
![3-[Tri(furan-2-yl)silyl]propan-1-amine](/img/structure/B14304867.png)
